molecular formula C11H13IN2O2S B1405256 7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide CAS No. 2034156-94-8

7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide

Cat. No.: B1405256
CAS No.: 2034156-94-8
M. Wt: 364.2 g/mol
InChI Key: MNQQVGHVNGQHOV-UHFFFAOYSA-N
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Description

7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dioxolo ring with a benzo-thiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine with propyl iodide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it could modulate neurotransmitter levels in the brain, making it a candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.HI/c1-2-3-13-7-4-8-9(15-6-14-8)5-10(7)16-11(13)12;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQQVGHVNGQHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC3=C(C=C2SC1=N)OCO3.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide
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7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide
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7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide
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7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide

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